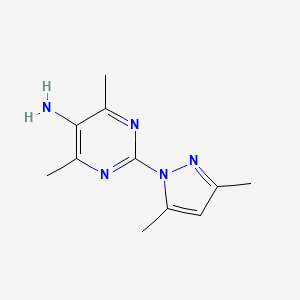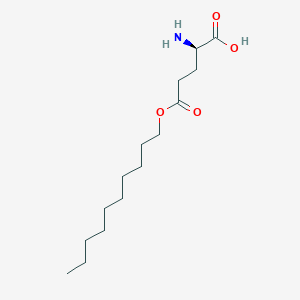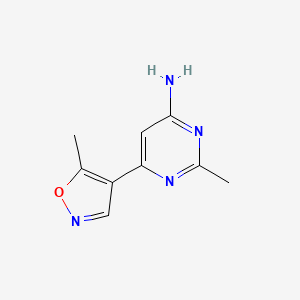![molecular formula C37H40N2 B13350075 N-[2,6-Bis(1-methylethyl)phenyl]-alpha-[2-(1-methylethyl)phenyl]-6-(1-naphthalenyl)-2-pyridinemethanamine CAS No. 783341-93-5](/img/structure/B13350075.png)
N-[2,6-Bis(1-methylethyl)phenyl]-alpha-[2-(1-methylethyl)phenyl]-6-(1-naphthalenyl)-2-pyridinemethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Diisopropyl-N-((2-isopropylphenyl)(6-(naphthalen-1-yl)pyridin-2-yl)methyl)aniline is a complex organic compound that features a combination of aromatic and aliphatic groups. This compound is notable for its bulky structure, which can influence its reactivity and interactions with other molecules. It is often used in the synthesis of ligands for coordination chemistry and has applications in various fields including materials science and catalysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diisopropyl-N-((2-isopropylphenyl)(6-(naphthalen-1-yl)pyridin-2-yl)methyl)aniline typically involves multiple steps. One common method starts with the preparation of 2,6-Diisopropylaniline, which is synthesized by reacting 2,6-dibromo-isopropylbenzene with aniline under basic conditions . This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
The next step involves the condensation of 2,6-Diisopropylaniline with other aromatic compounds such as naphthalene and pyridine derivatives. This step often requires the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in reactors designed to handle the specific requirements of each step. The use of continuous flow reactors and automated systems can help in maintaining consistent quality and efficiency. Safety measures are crucial due to the potential toxicity and reactivity of the intermediates and final product .
化学反应分析
Types of Reactions
2,6-Diisopropyl-N-((2-isopropylphenyl)(6-(naphthalen-1-yl)pyridin-2-yl)methyl)aniline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine compounds .
科学研究应用
2,6-Diisopropyl-N-((2-isopropylphenyl)(6-(naphthalen-1-yl)pyridin-2-yl)methyl)aniline has a wide range of applications in scientific research:
作用机制
The mechanism by which 2,6-Diisopropyl-N-((2-isopropylphenyl)(6-(naphthalen-1-yl)pyridin-2-yl)methyl)aniline exerts its effects involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal centers and influencing their reactivity and stability. The bulky structure of the compound can create steric hindrance, which affects the overall geometry and electronic properties of the metal complexes .
相似化合物的比较
Similar Compounds
2,6-Diisopropylaniline: A simpler aromatic amine that serves as a precursor in the synthesis of the target compound.
Naphthylpyridine derivatives: Compounds that share structural similarities and are used in similar applications.
Uniqueness
What sets 2,6-Diisopropyl-N-((2-isopropylphenyl)(6-(naphthalen-1-yl)pyridin-2-yl)methyl)aniline apart is its combination of multiple aromatic and aliphatic groups, which provides unique steric and electronic properties. This makes it particularly valuable in the design of catalysts and advanced materials .
属性
CAS 编号 |
783341-93-5 |
|---|---|
分子式 |
C37H40N2 |
分子量 |
512.7 g/mol |
IUPAC 名称 |
N-[(6-naphthalen-1-ylpyridin-2-yl)-(2-propan-2-ylphenyl)methyl]-2,6-di(propan-2-yl)aniline |
InChI |
InChI=1S/C37H40N2/c1-24(2)28-16-9-10-18-33(28)37(39-36-29(25(3)4)19-12-20-30(36)26(5)6)35-23-13-22-34(38-35)32-21-11-15-27-14-7-8-17-31(27)32/h7-26,37,39H,1-6H3 |
InChI 键 |
HXNVBFNQMKDVNR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(C2=CC=CC=C2C(C)C)C3=CC=CC(=N3)C4=CC=CC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-3-carboxylic acid](/img/structure/B13349994.png)

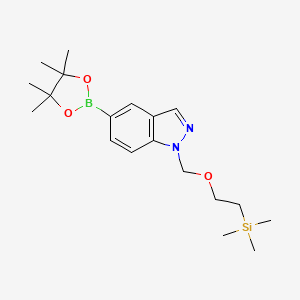
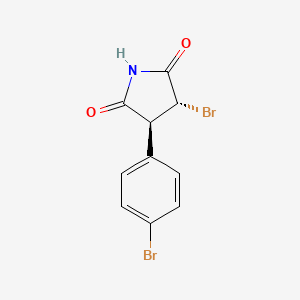
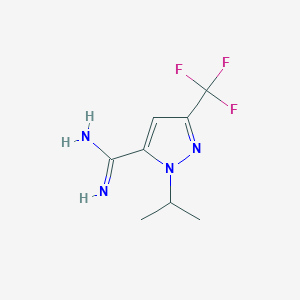
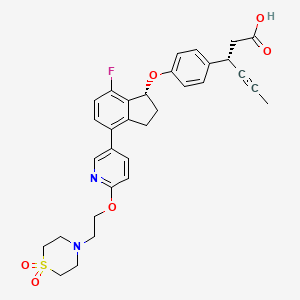
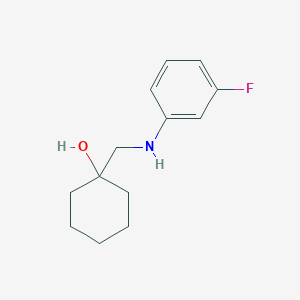

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13350027.png)
![6-chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl propionate](/img/structure/B13350038.png)
![Ethyl 4-oxo-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a]azepine-2-carboxylate](/img/structure/B13350054.png)
